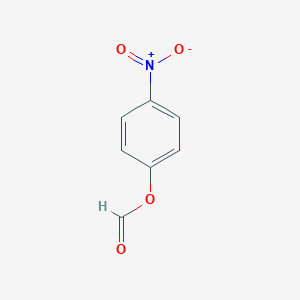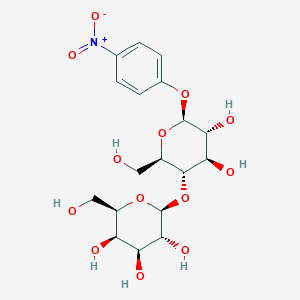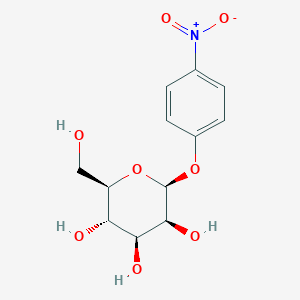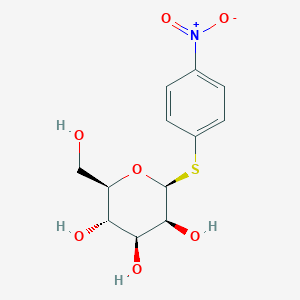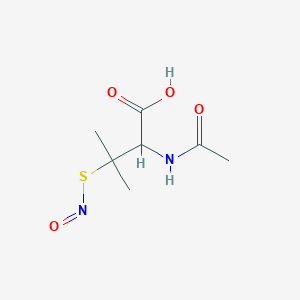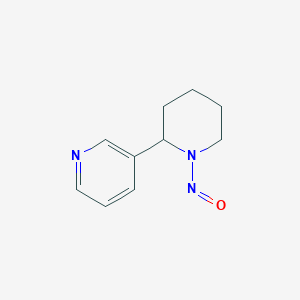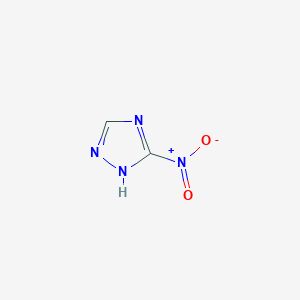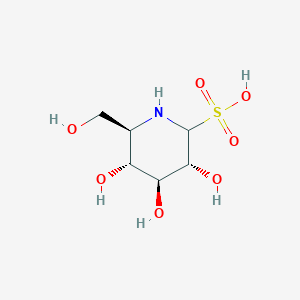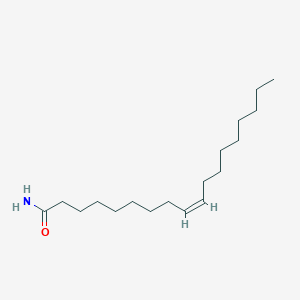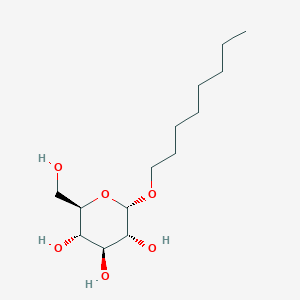
柠檬玫瑰素
描述
4-氯汞苯甲酸是一种有机汞化合物,化学式为C7H5ClHgO2。它主要用作分子生物学应用中的蛋白酶抑制剂。 该化合物与蛋白质中的巯基反应,使其成为依赖巯基反应性的酶(如半胱氨酸蛋白酶)的有效抑制剂 .
科学研究应用
4-氯汞苯甲酸在科学研究中有多种应用:
化学: 它用于蛋白质中巯基的滴定定量.
生物学: 该化合物用作蛋白酶抑制剂,特别是针对半胱氨酸蛋白酶和乙酰胆碱酯酶等酶.
医药: 它抑制特定酶的能力使其成为研究酶功能和潜在治疗应用的宝贵工具。
工业: 虽然其工业应用有限,但它可用于需要精确抑制依赖巯基的酶的过程。
作用机制
4-氯汞苯甲酸的作用机制涉及它与蛋白质中的巯基反应。通过与这些巯基结合,该化合物抑制依赖巯基反应性的酶的活性。 这包括半胱氨酸蛋白酶和乙酰胆碱酯酶等酶 . 抑制的发生是因为巯基对于这些酶的催化活性至关重要。
生化分析
Biochemical Properties
Citreorosein plays a role in biochemical reactions, particularly in the inhibition of cyclooxygenase-2-dependent prostaglandin D2 generation . It interacts with enzymes such as cyclooxygenase (COX)-2 and proteins involved in the MAP kinases, Akt and NF-κB signaling pathways . The nature of these interactions involves the inhibition of nuclear translocation of the nuclear factor (NF)-κB p65 subunit and its cognate DNA-binding activity .
Cellular Effects
Citreorosein has significant effects on various types of cells and cellular processes. It influences cell function by strongly inhibiting COX-2-dependent prostaglandin D2 generation in a concentration-dependent manner in mouse bone marrow-derived mast cells . It impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of Akt and IKK and subsequent phosphorylation and degradation of IκB .
Molecular Mechanism
The molecular mechanism of Citreorosein involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the nuclear translocation of the NF-κB p65 subunit and its cognate DNA-binding activity . This correlates with its inhibitory effects on the phosphorylation of Akt and IKK and subsequent phosphorylation and degradation of IκB .
Temporal Effects in Laboratory Settings
It is known that Citreorosein has antimicrobial activity , suggesting potential long-term effects on cellular function.
Metabolic Pathways
Citreorosein is involved in metabolic pathways related to the inhibition of cyclooxygenase-2-dependent prostaglandin D2 generation . It interacts with enzymes such as cyclooxygenase (COX)-2
Transport and Distribution
Citreorosein presents a greater distribution in the liver . Its secretion from bile indicates that this component is mainly metabolized by the liver .
准备方法
化学反应分析
4-氯汞苯甲酸会发生几种类型的化学反应:
取代反应: 它与蛋白质中的巯基反应,导致依赖巯基反应性的酶的抑制.
常用试剂和条件: 该化合物通常在含有氢氧化钠和盐酸的水溶液中用于其制备和反应。
主要产物: 它与巯基反应的主要产物是具有抑制酶活性的修饰蛋白质。
相似化合物的比较
属性
IUPAC Name |
1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHZABGPIPECSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197420 | |
| Record name | omega-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citreorosein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-73-2 | |
| Record name | Citreorosein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | omega-Hydroxyemodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | omega-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .OMEGA.-HYDROXYEMODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Citreorosein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
288 °C | |
| Record name | Citreorosein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for citreorosein?
A1: Citreorosein has been reported to exhibit a variety of biological activities, including:
- Anti-inflammatory: Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. [, ]
- Immunosuppressive: Demonstrates moderate immunosuppressive effects. []
- Anti-tumor: Inhibits the proliferation of various cancer cell lines in vitro. [, , , ]
- Anti-complementary: Exhibits activity against the classical and alternative complement pathways. []
- Anti-fouling: Inhibits the growth and adhesion of marine biofilm-forming bacteria. [, ]
- Anti-obesity: Shows potential anti-obesity activity in zebrafish models. [, ]
- Anti-bacterial: Demonstrates inhibitory activity against Helicobacter pylori. []
- Anti-viral: Shows antiviral activity, particularly against H1N1 influenza. [, ]
Q2: How does citreorosein exert its anti-inflammatory effects?
A2: Citreorosein has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of key signaling pathways involved in inflammation. Specifically, it inhibits:
- Mitogen-activated protein kinases (MAPKs): Citreorosein attenuates the phosphorylation of ERK1/2, p38 MAPK, and JNK. [, ]
- Nuclear factor-κB (NF-κB): It inhibits NF-κB DNA binding activity by suppressing the phosphorylation and degradation of IκB. []
- Activator protein-1 (AP-1): Citreorosein reduces c-Jun phosphorylation, leading to AP-1 inhibition. []
- Akt pathway: Citreorosein can block the Akt pathway, further contributing to its anti-inflammatory effects. []
Q3: What are the potential targets of citreorosein's anti-fouling activity?
A3: Research suggests that citreorosein may exert its antifouling effects by interfering with quorum sensing in bacteria. Specifically, it has shown potential for interacting with:
- Accessory gene regulator proteins (AgrA, AgrB, AgrC): These proteins play crucial roles in the quorum sensing system of Staphylococcus aureus. []
- Signal transduction protein TRAP: This protein is also involved in the quorum sensing mechanism of bacteria. []
- LuxP protein: This protein is involved in the movement of autoinducers within the quorum sensing system of Vibrio carchariae. []
Q4: Does citreorosein show any specific binding affinity to biological targets?
A4: While citreorosein has shown interactions with various targets, one study utilizing molecular docking simulations identified a strong binding affinity for:
- Alpha, beta-tubulin (1JFF): This interaction, with a binding score of -10.98, may contribute to citreorosein's anticancer activity against myeloid leukemia HL60 cells. []
Q5: What is known about the pharmacokinetics of citreorosein?
A5: Studies on the pharmacokinetics of a Radix Polygoni Multiflori extract, a source of citreorosein, in rats revealed:
- Rapid absorption: Citreorosein is quickly absorbed after oral administration. [, ]
- High exposure in liver and kidney: Significant levels of citreorosein are found in the liver and kidneys, suggesting these organs as potential sites of action and/or toxicity. [, ]
- Excretion primarily through feces and bile: Citreorosein is mainly eliminated through feces and bile, with some metabolites potentially excreted through urine. [, ]
Q6: What is the molecular formula, weight, and key spectroscopic data for citreorosein?
A6:
- Spectroscopic Data: Characterized by spectroscopic techniques such as:
- UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information, including chemical shifts and coupling constants. [, , , , , ]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula. [, ]
- Infrared (IR) Spectroscopy: Provides information on functional groups present in the molecule. []
Q7: Has the structure of citreorosein been confirmed by X-ray crystallography?
A7: While numerous studies utilize spectroscopic data for structural confirmation, there doesn't appear to be direct evidence of X-ray crystallographic data for citreorosein in the provided research.
Q8: Are there any reported synthetic routes for citreorosein?
A8: Yes, one study describes a facile synthesis of citreorosein and its 10-deoxygenated derivative. []
Q9: What is the impact of structural modifications on citreorosein's activity?
A9: Structure-activity relationship (SAR) studies on anthraquinones, including citreorosein, have identified key structural features that influence their antifouling activity: []
Q10: What is the safety profile of citreorosein?
A10: While citreorosein exhibits promising biological activities, its safety profile requires further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


